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Compound of Interest

Compound Name: 5-Nitro-1,2-benzisoxazole

Cat. No.: B1295443

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Nitro-1,2-
benzisoxazole as a versatile synthetic intermediate in the development of novel therapeutic
agents. The presence of the nitro group offers a strategic handle for further chemical
modifications, making it a valuable building block in medicinal chemistry.

Application Notes

5-Nitro-1,2-benzisoxazole serves as a key precursor for the synthesis of a variety of
biologically active molecules. The benzisoxazole scaffold itself is a privileged structure in
medicinal chemistry, found in drugs with diverse therapeutic applications, including
antipsychotics like Risperidone and the anticonvulsant Zonisamide.[1][2] The introduction of a
nitro group at the 5-position provides a site for chemical elaboration, influencing the
pharmacokinetic and pharmacodynamic properties of the final compounds.

Derivatives of 5-nitro-1,2-benzisoxazole have demonstrated a range of pharmacological
activities:

» Anti-inflammatory Activity: Benzisoxazole derivatives bearing an electron-withdrawing nitro
group have been shown to exhibit good anti-inflammatory activity.[1]

« Antimicrobial and Antioxidant Agents: The benzisoxazole core is associated with
antimicrobial and antioxidant properties, which can be modulated by substitution on the
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aromatic ring.[1][3]

e Anticancer and Antipsychotic Leads: Novel benzisoxazole analogs have been synthesized
and evaluated as potential anticancer and multi-target antipsychotic agents.[1]

» Antitubercular Activity: Benzisoxazole derivatives are being explored as promising
candidates for the development of new anti-tubercular drugs.[1][4]

The nitro group on the benzisoxazole ring can be readily reduced to an amino group, which can
then be further functionalized to introduce diverse pharmacophores. This strategic
functionalization allows for the exploration of structure-activity relationships (SAR) and the
optimization of lead compounds.

Experimental Protocols

The following protocols are representative examples of how 5-Nitro-1,2-benzisoxazole can be
utilized as a synthetic intermediate.

Protocol 1: Synthesis of 3-Methyl-5-acetyl-7-nitro-1,2-
benzisoxazole

This protocol details the nitration of a substituted 1,2-benzisoxazole, a key step that can be
adapted for the direct nitration of the parent 1,2-benzisoxazole to obtain 5-nitro-1,2-
benzisoxazole, which can then be further functionalized.

Workflow for the Synthesis of a Nitro-substituted Benzisoxazole Derivative
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Caption: Synthesis pathway for a nitro-substituted benzisoxazole.

Materials:

3-Methyl-5-acetyl-1,2-benzisoxazole

Concentrated Sulphuric Acid (H2S0Oa4)

Concentrated Nitric Acid (HNOs)

e ICce

Procedure:
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e In aclean, dry flask, dissolve 3-methyl-5-acetyl-1,2-benzisoxazole in concentrated sulphuric
acid.

e Cool the mixture in an ice bath.

o Slowly add a pre-cooled mixture of concentrated sulphuric acid and concentrated nitric acid
dropwise to the flask, maintaining the temperature below 10°C.

o After the addition is complete, stir the reaction mixture at room temperature for a specified
time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

e Pour the reaction mixture onto crushed ice.
« Filter the resulting precipitate, wash thoroughly with water, and dry.

o Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-
methyl-5-acetyl-7-nitro-1,2-benzisoxazole.[5]

Protocol 2: Reduction of the Nitro Group and Further
Derivatization

The nitro group of 5-nitro-1,2-benzisoxazole derivatives can be reduced to an amine, which
serves as a versatile handle for introducing various side chains.

Workflow for Reduction and Subsequent Amine Functionalization
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Caption: Reduction of the nitro group and subsequent derivatization.
Materials:
o 3-Methyl-5-acetyl-7-nitro-1,2-benzisoxazole
e Tin (Sn) granules
» Concentrated Hydrochloric Acid (HCI)
e Aromatic aldehyde
» Piperidine
o Ethanol
e Hydrazine hydrate

e Potassium hydroxide (KOH)

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1295443?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Glacial acetic acid
Procedure for Reduction:

o Reflux the nitro-benzisoxazole derivative with tin granules and concentrated hydrochloric
acid.[5]

 After the reaction is complete, neutralize the mixture and extract the product to yield the
corresponding amino-benzisoxazole.

Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation):

» React the amino-benzisoxazole derivative with an appropriate aromatic aldehyde in the
presence of a catalytic amount of piperidine in ethanol.[5]

o Reflux the mixture and then pour it onto ice to precipitate the chalcone derivative.
Procedure for Pyrazole Formation:

o Reflux the synthesized chalcone derivative with hydrazine hydrate and potassium hydroxide
in ethanol.[5]

o Cool the reaction mixture, acidify with glacial acetic acid, and pour onto ice to obtain the
pyrazole-substituted benzisoxazole.[5]

Quantitative Data

The following tables summarize representative yields and spectral data for the synthesis of
nitro-benzisoxazole derivatives and their subsequent products as described in the literature.

Table 1: Synthesis of 3-Methyl-5-(3'-phenyl prop-2'-enoyl)-7-amino-1,2-benzisoxazole (A
Chalcone Derivative)[5]
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Starting Material Product Yield (%) Melting Point (°C)
3-Methyl-5-(3'-phenyl
3-Methyl-5-acetyl-7- yl-5-(3'-pheny
i prop-2'-enoyl)-7-
amino-1,2- 75,50 o

] amino-1,2-
benzisoxazole _
benzisoxazole

Table 2: Spectral Data for 3-Methyl-5-(3'-phenyl prop-2'-enoyl)-7-amino-1,2-benzisoxazole[5]

Spectral Data Type

Key Peaks/Shifts

IR (v_max cm™?)

3359 (-NH2), 3253 (-NH2), 2840-3067 (C-H str.
in benzene), 1734 (C=0)

1H-NMR (6 ppm)

8.79 (d, J=5.96, 1H, C=0-C-H=C-H), 8.47 (t,
1H, C=0-C-H=C-H), 8.21 (d, J=8.08 Hz, 1H, Ar-
H), 8.07 (d, J=9.84 Hz, 1H, Ar-H), 7.45-7.82 (m,
4H, Ar-H), 7.03 (d, J=11.12 Hz,1H, Ar-H), 4.22
(s, 2H, NHz), 2.69 (s, 3H, CHs)

B3C-NMR (d ppm)

198.31 (C=0), 160.61 (C-8), 150.69 (C-9),
141.79 (ethylene CH), 139.32 (C-1'), 136.06(C-
5), 133.96 (C-7), 131.91 (C-6), 129.21 (C-2', C-
6, 128.85 (C-3', C-5'), 128.53 (C-4"), 122.18
(ethylene CH), 118.23 (C-4), 110.10 (C-3),
16.32 (CHs)

Table 3: Synthesis of 3-Methyl-5-(3'-phenyl-1H-pyrazol-5'-yl)-7-amino-1,2-benzisoxazole[5]

Starting Material Product Yield (%) Melting Point (°C)
3-Methyl-5-(3'-phenyl 3-Methyl-5-(3'-phenyl-

rop-2'-enoyl)-7- 1H-pyrazol-5'-yl)-7-

prop yl) py yl) 63 126

amino-1,2- amino-1,2-

benzisoxazole benzisoxazole

Table 4: Spectral Data for 3-Methyl-5-(3'-phenyl-1H-pyrazol-5'-yl)-7-amino-1,2-benzisoxazole[5]
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Spectral Data Type Key Peaks/Shifts

3243 (-NHz), 3198 (-NHz), 3064-2839 (C-H str.

IR (v_max cm™?
V- ) in benzene), 1693 (C=N)

8.36-6.87 (7H, Ar-H), 6.98 (s, 1H, Pyrazole),
1H-NMR (o ppm) 11.69 (s, 1H, NH-pyrazole), 4.89 (s, 2H, NHz2),
2.55 (s, 3H, CHs)

160.61 (C-8), 150.69 (C-9), 148.21 (C-3),
144.98 (C-5'), 139.32 (C-1"), 136.06 (C-5),
13C-NMR (5 ppm) 133.96 (C-7), 131.91 (C-6), 129.21 (C-2", C-6"),
128.85 (C-3", C-5"), 128.53 (C-4"), 118.23 (C-
4),110.10 (C-3), 100.21 (C-4"), 16.32 (CH3)

These protocols and data highlight the significant potential of 5-nitro-1,2-benzisoxazole as a
starting material for the synthesis of complex heterocyclic systems with promising biological
activities. The ability to introduce a nitro group and subsequently transform it into other
functionalities provides a powerful tool for medicinal chemists in the design and development of
new drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: 5-Nitro-1,2-
benzisoxazole as a Synthetic Intermediate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295443#using-5-nitro-1-2-benzisoxazole-as-a-
synthetic-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1295443#using-5-nitro-1-2-benzisoxazole-as-a-synthetic-intermediate
https://www.benchchem.com/product/b1295443#using-5-nitro-1-2-benzisoxazole-as-a-synthetic-intermediate
https://www.benchchem.com/product/b1295443#using-5-nitro-1-2-benzisoxazole-as-a-synthetic-intermediate
https://www.benchchem.com/product/b1295443#using-5-nitro-1-2-benzisoxazole-as-a-synthetic-intermediate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1295443?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

